Biotin-C2-S-S-pyridine

Biotinylation Protein Labeling Steric Hindrance

Replacing Biotin-HPDP with this compound without re-optimization compromises experimental reproducibility. Biotin-C2-S-S-pyridine (MW 412.59) features a compact C2 spacer (~10-15 Å) that accesses sterically hindered cysteine thiols where longer linkers fail. • Enables ADC construction with minimal linker bulk • Smaller mass shift (+412.59 Da) in MS proteomics vs. Biotin-HPDP (+539.78 Da) • Reversible disulfide labeling permits native target recovery. Supplied as ≥97% (HPLC) solid; dissolve in DMSO or DMF prior to aqueous use.

Molecular Formula C17H24N4O2S3
Molecular Weight 412.6 g/mol
Cat. No. B7796605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-C2-S-S-pyridine
Molecular FormulaC17H24N4O2S3
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2
InChIInChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23)
InChIKeyMAJOROISBURONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-C2-S-S-pyridine Chemical & Functional Baseline


Biotin-C2-S-S-pyridine (CAS: 112247-65-1), also known as Biotin-[2-(2-pyridyldithio)ethylamide] or Biotin-NH-CH2CH2-S-S-Pyr, is a cleavable, sulfhydryl-reactive biotinylation reagent and ADC linker . It is a member of the pyridyldithiol-activated biotin class, characterized by a bicyclic biotin head, a short C2 spacer arm, and a terminal 2-pyridyldithio group that reacts selectively with free thiols to form a reversible disulfide bond . This compound is supplied as a solid powder requiring dissolution in organic solvents like DMSO or DMF prior to use in aqueous systems [1].

Biotin-C2-S-S-pyridine Substitution Risk


Within the class of pyridyldithiol-activated biotinylation reagents, substitution without validation poses significant risk to experimental reproducibility due to critical differences in spacer arm length and molecular architecture . The most direct analog, Biotin-HPDP (CAS: 129179-83-5), contains a 1,6-diaminohexane spacer arm totaling 29.2 Å in length, whereas Biotin-C2-S-S-pyridine possesses a short two-carbon (C2) spacer arm of approximately 10-15 Å . This substantial difference in spatial reach profoundly impacts steric accessibility to buried cysteine residues, the kinetics of avidin/streptavidin binding, and the cleavability of the disulfide bond in complex molecular environments [1]. Consequently, experimental protocols optimized for Biotin-HPDP cannot be directly transferred to Biotin-C2-S-S-pyridine without re-optimization, nor vice versa, making it critical for procurement specialists to select the exact compound based on the specific steric and cleavability requirements of their application [1].

Biotin-C2-S-S-pyridine Quantitative Evidence


Spacer Arm Length & Avidin Binding

Biotin-C2-S-S-pyridine provides a short C2 spacer arm, in stark contrast to the 29.2 Å spacer arm of its primary analog Biotin-HPDP. This fundamental structural difference dictates its utility in applications requiring either minimized steric bulk or maximal reach for avidin binding .

Biotinylation Protein Labeling Steric Hindrance

Molecular Weight and Stoichiometric Control

The molecular weight of Biotin-C2-S-S-pyridine (412.59 g/mol) is significantly lower than that of Biotin-HPDP (539.78 g/mol) [1]. This 127.19 g/mol difference, arising from the C2 vs. hexyl spacer arm, translates to a 23.6% reduction in mass, a key parameter for accurate molar calculations in bioconjugation and for minimizing mass addition in sensitive applications like intact protein mass spectrometry .

Bioconjugation Mass Spectrometry ADC Linker

Solubility and Formulation Profile

Biotin-C2-S-S-pyridine is a water-insoluble solid that requires dissolution in organic solvents like DMSO or DMF prior to addition to aqueous reaction mixtures [1]. This solubility profile is class-level characteristic shared with Biotin-HPDP, but the shorter C2 spacer arm of Biotin-C2-S-S-pyridine may impart distinct aggregation or precipitation behavior in aqueous buffers . No direct comparative solubility data is currently available in the public domain.

Solubility ADC Linker Formulation

Disulfide Cleavability and Reaction Kinetics

Biotin-C2-S-S-pyridine and its analogs share a common reaction mechanism: the terminal 2-pyridyldithio group undergoes a thiol-disulfide exchange with a free sulfhydryl on a target molecule, forming a new, cleavable disulfide bond and releasing pyridine-2-thione . This pyridine-2-thione byproduct is a chromogen with a characteristic absorbance maximum at 343 nm (ε=8,080 M⁻¹cm⁻¹), enabling real-time quantification of the labeling reaction [1]. While the core chemistry is identical, the kinetics of this reaction can be influenced by the steric environment created by the spacer arm length.

Disulfide Exchange Reversible Labeling Thiol-reactive

Biotin-C2-S-S-pyridine Applications


Cleavable Disulfide ADC Linker

Biotin-C2-S-S-pyridine's short C2 spacer arm and low molecular weight (412.59 g/mol) make it an ideal candidate for constructing antibody-drug conjugates (ADCs) where minimal linker bulk is desired . Its cleavable disulfide bond allows for the controlled release of the cytotoxic payload in the reducing environment of the target cell, while its compact size may reduce the risk of steric interference with the antibody's antigen-binding function or with the drug's mechanism of action .

Reversible Biotinylation for Hindered Thiols

For proteins where the target cysteine residue is buried within a folded domain or a protein complex, the short C2 spacer arm of Biotin-C2-S-S-pyridine can access the thiol group more effectively than bulkier, longer-linker alternatives like Biotin-HPDP . This enables the selective and reversible tagging of challenging protein targets for purification, detection, or interaction studies where the native protein must be recovered after the experiment .

Minimal Mass Tag Proteomics

In mass spectrometry-based proteomics, the addition of a 412.59 Da tag from Biotin-C2-S-S-pyridine introduces a smaller mass shift compared to the 539.78 Da shift from Biotin-HPDP . This smaller mass addition can be advantageous when analyzing low molecular weight peptides or when a simpler, more predictable MS/MS fragmentation pattern is desired for confident identification and quantification of labeled peptides .

Small Molecule Biotinylation for Avidin Assays

When biotinylating small molecule ligands, inhibitors, or substrates, the use of Biotin-C2-S-S-pyridine minimizes the perturbation of the molecule's native structure and binding properties . The short, rigid C2 linker reduces the likelihood of the biotin moiety interfering with the small molecule's interaction with its target, a critical factor for maintaining biological activity in downstream assays such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) .

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